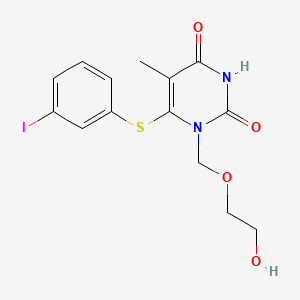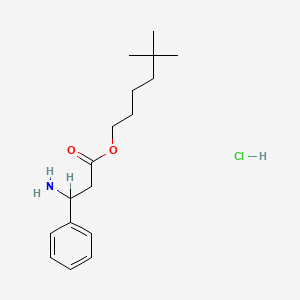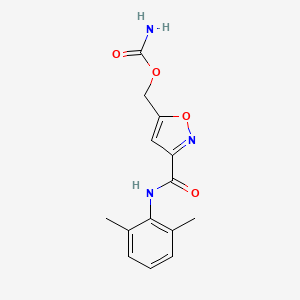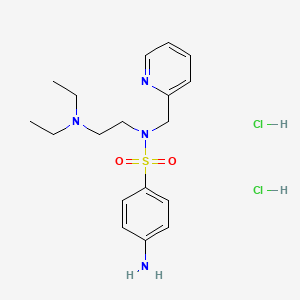
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- is a complex organic compound known for its applications in various industries. This compound is characterized by its naphthalene core substituted with sulfonic acid groups, acetylamino, hydroxy, and azo functionalities, making it a versatile molecule in chemical synthesis and industrial applications .
Métodos De Preparación
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to introduce nitro groups, followed by reduction to form amino groups.
Sulfonation: The amino-naphthalene derivative is then sulfonated to introduce sulfonic acid groups at the desired positions.
Acetylation and Hydroxylation: The amino groups are acetylated, and hydroxyl groups are introduced through specific reaction conditions.
Azo Coupling: The final step involves azo coupling with the appropriate diazonium salt to form the azo linkage.
Análisis De Reacciones Químicas
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.
Aplicaciones Científicas De Investigación
This compound finds applications in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: It serves as a staining agent in biological assays, helping to visualize cellular components.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is employed in the production of optical brighteners and fluorescent dyes for textiles and paper
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance solubility, while the azo linkage and hydroxy groups facilitate binding to specific substrates. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar compounds include:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This compound shares the naphthalene core and sulfonic acid groups but lacks the azo linkage and acetylamino group.
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis(sulfonyl)phenylazo: This compound has a similar structure but differs in the position and number of substituents.
The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propiedades
| 3743-84-8 | |
Fórmula molecular |
C21H22N4O14S4 |
Peso molecular |
682.7 g/mol |
Nombre IUPAC |
5-acetamido-4-hydroxy-3-[[4-[methyl(2-sulfooxyethylsulfonyl)amino]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C21H22N4O14S4/c1-12(26)22-17-11-16(41(30,31)32)9-13-10-18(42(33,34)35)20(21(27)19(13)17)24-23-14-3-5-15(6-4-14)25(2)40(28,29)8-7-39-43(36,37)38/h3-6,9-11,27H,7-8H2,1-2H3,(H,22,26)(H,30,31,32)(H,33,34,35)(H,36,37,38) |
Clave InChI |
PFWJIAWRRDIXIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)N(C)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)





